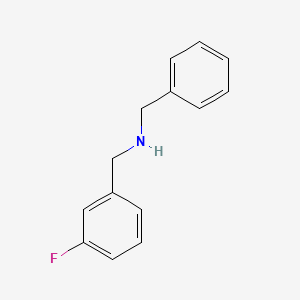

Benzyl-(3-fluoro-benzyl)-amine

Description

BenchChem offers high-quality Benzyl-(3-fluoro-benzyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-(3-fluoro-benzyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBXOBRJGFVKXGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354342 | |

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-79-2 | |

| Record name | Benzyl-(3-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Benzyl-(3-fluoro-benzyl)-amine

Introduction

N-benzylamines, particularly those incorporating fluorinated phenyl rings, represent a critical class of scaffolds in medicinal chemistry and materials science. The fluorine atom's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Benzyl-(3-fluoro-benzyl)-amine serves as a key intermediate for more complex molecular targets.

This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of Benzyl-(3-fluoro-benzyl)-amine. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and establish a self-validating protocol for achieving a high-purity final product.

Part 1: Synthesis via Reductive Amination

The most reliable and scalable approach for synthesizing secondary amines like Benzyl-(3-fluoro-benzyl)-amine is the one-pot reductive amination. This strategy involves the initial formation of an imine from an aldehyde and a primary amine, followed by its in-situ reduction to the target amine.

Principle and Rationale

The reaction proceeds by nucleophilic attack of benzylamine on the carbonyl carbon of 3-fluorobenzaldehyde. This forms a carbinolamine intermediate which then dehydrates to the corresponding N-(3-fluorobenzyl)benzenemethanimine. A carefully selected reducing agent, present in the same pot, then reduces the C=N double bond to yield the final secondary amine.

Our chosen reducing agent is sodium triacetoxyborohydride (NaBH(OAc)₃). Its selection is deliberate and based on several key advantages over other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN):

-

Mildness and Selectivity: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines and protonated imines much faster than it reduces aldehydes or ketones. This selectivity is crucial for a one-pot reaction, as it prevents the wasteful reduction of the starting aldehyde, thereby maximizing yield.

-

Safety: It is safer to handle than the highly toxic sodium cyanoborohydride.

-

Reaction Kinetics: The reaction is driven to completion by the trapping of the imine as it is formed, minimizing side reactions.

Reaction Mechanism

The mechanism involves two primary stages: imine formation and subsequent reduction. The acidic nature of the acetic acid byproducts from the triacetoxyborohydride can catalyze the dehydration step.

Caption: Reaction mechanism for reductive amination.

Experimental Protocol

This protocol is designed for a ~5-10 mmol scale and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.

Materials & Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Molarity/Density | Amount (1.0 eq) |

| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.16 g/mL | 1.0 eq |

| Benzylamine | C₇H₉N | 107.15 | 0.98 g/mL | 1.05 eq |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | - | 1.2 eq |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | ~20 mL/mmol |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | aq. solution | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (1.0 eq).

-

Solvent & Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, ~20 mL per mmol of aldehyde). Add benzylamine (1.05 eq) to the solution. A slight excess of the amine ensures complete consumption of the limiting aldehyde.

-

Initial Stirring: Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine-carbinolamine equilibrium.

-

Reductant Addition: In a single portion, add sodium triacetoxyborohydride (1.2 eq). Rationale: The reaction is generally not highly exothermic, and portion-wise addition is unnecessary. Adding it all at once ensures a consistent concentration of the reducing agent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase (e.g., 4:1 v/v). The disappearance of the 3-fluorobenzaldehyde spot indicates reaction completion, typically within 2-4 hours.

-

Work-up & Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding until effervescence ceases. This step neutralizes the acetic acid byproduct and quenches any unreacted hydride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Rationale: The washes remove water-soluble impurities and residual salts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Benzyl-(3-fluoro-benzyl)-amine.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous structural elucidation.

Workflow for Product Characterization

Caption: Workflow for analytical characterization.

Expected Analytical Data

The following data are representative of a successfully synthesized and purified sample of Benzyl-(3-fluoro-benzyl)-amine (C₁₄H₁₄FN).

Table 1: Expected Spectroscopic and Physical Data

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₄H₁₄FN |

| Molecular Weight | 215.27 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 8H, Ar-H), 7.15-7.05 (m, 1H, Ar-H), 6.95 (t, 1H, Ar-H), 3.83 (s, 2H, Ph-CH₂-N), 3.79 (s, 2H, F-Ph-CH₂-N), ~1.7 (br s, 1H, N-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0 (d, J=245 Hz, C-F), 142.5 (d), 139.5, 129.8 (d, J=8 Hz), 128.6, 128.4, 127.2, 124.0 (d), 114.5 (d, J=21 Hz), 114.0 (d, J=22 Hz), 53.2, 52.8 (d) |

| Mass Spec (ESI+) | m/z: 216.1183 [M+H]⁺ |

| IR (thin film, cm⁻¹) | ~3310 (N-H stretch), 3080-3030 (Ar C-H stretch), 2920-2850 (Aliphatic C-H stretch), ~1590, 1490, 1450 (Ar C=C stretch), ~1260 (C-F stretch) |

Interpretation of Characterization Data

-

¹H NMR: The two distinct singlets around 3.8 ppm, each integrating to 2 protons, are the key diagnostic signals for the two non-equivalent methylene (-CH₂-) groups. The complex multiplet pattern between 6.9 and 7.4 ppm corresponds to the 9 aromatic protons on the two different phenyl rings. The broad singlet for the N-H proton is also characteristic.

-

¹³C NMR: The most telling signal is the doublet at ~163 ppm with a large coupling constant (J ≈ 245 Hz), which is classic for a carbon directly bonded to a fluorine atom. Several other aromatic carbon signals also appear as doublets due to smaller C-F couplings, confirming the presence and position of the fluorine atom.

-

Mass Spectrometry: The detection of the protonated molecular ion [M+H]⁺ at the correct mass-to-charge ratio (m/z 216.1183 for C₁₄H₁₅FN⁺) provides definitive proof of the compound's molecular weight and elemental composition.

-

Infrared Spectroscopy: The presence of a peak around 3310 cm⁻¹ confirms the N-H stretch of a secondary amine. The strong absorption around 1260 cm⁻¹ is indicative of the C-F bond stretch, while other peaks confirm the aromatic and aliphatic C-H and C=C bonds.

Conclusion

This guide outlines a robust and reliable protocol for the synthesis of Benzyl-(3-fluoro-benzyl)-amine via reductive amination using sodium triacetoxyborohydride. The rationale for the choice of methodology and reagents is grounded in principles of chemical selectivity and safety. The provided characterization data and workflow establish a clear benchmark for verifying the structural integrity and purity of the final product. This comprehensive approach ensures that researchers and drug development professionals can confidently produce and validate this key chemical intermediate for further applications.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

Physical and chemical properties of Benzyl-(3-fluoro-benzyl)-amine

An In-depth Technical Guide to Benzyl-(3-fluoro-benzyl)-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

Benzyl-(3-fluoro-benzyl)-amine, also known as N-(3-Fluorobenzyl)-1-phenylmethanamine, is a disubstituted amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a structural analog of various bioactive molecules, it serves as a crucial intermediate and building block for more complex chemical entities.[1][2] The incorporation of a fluorine atom onto one of the benzyl rings is a strategic design element. Fluorine's unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly modulate a molecule's physicochemical and pharmacological profile.[2] This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[2]

This guide provides a comprehensive overview of the known physical and chemical properties of Benzyl-(3-fluoro-benzyl)-amine, offering insights into its synthesis, characterization, and potential applications. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its molecular structure. Benzyl-(3-fluoro-benzyl)-amine consists of a central secondary amine nitrogen atom bonded to a benzyl group and a 3-fluorobenzyl group. The meta-position of the fluorine atom on the phenyl ring influences the molecule's electronic distribution and steric profile, which in turn affects its reactivity and intermolecular interactions.

Caption: Molecular structure and key functional groups of Benzyl-(3-fluoro-benzyl)-amine.

The key physicochemical properties are summarized in the table below. These values are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 436086-79-2 | [3][4][5] |

| Molecular Formula | C₁₄H₁₄FN | [1][3][4] |

| Molecular Weight | 215.27 g/mol | [1][3][5] |

| Boiling Point | 303.4 °C at 760 mmHg | [1][3][4] |

| Flash Point | 137.3 °C | [1][3] |

| Appearance | Not specified (typically liquid for similar amines) | N/A |

| XLogP3 | 3.2 - 3.5 | [1][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 (N and F atoms) | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area | 12 Ų | [4] |

Spectroscopic Characterization

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl groups, and the amine proton. The aromatic region (approx. 6.9-7.4 ppm) will be complex due to the presence of two different phenyl rings. The protons on the fluorine-substituted ring will exhibit coupling to the ¹⁹F nucleus. The two sets of benzylic protons (-CH₂-) adjacent to the nitrogen would likely appear as singlets or overlapping signals around 3.8-4.6 ppm.[7] The single amine proton (N-H) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The spectrum will show multiple signals in the aromatic region (approx. 110-145 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The benzylic carbons are expected to resonate around 50-60 ppm.[7][8]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the fluorinated ring.

2.2 Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands corresponding to its functional groups:

-

N-H Stretch: A weak to medium intensity band around 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretch (Aromatic): Multiple sharp bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the 2800-3000 cm⁻¹ region for the methylene groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1020-1250 cm⁻¹ range.

-

C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region.

2.3 Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 215.[3] Common fragmentation patterns would involve the cleavage of the C-N bonds, leading to the formation of benzyl (m/z = 91) and 3-fluorobenzyl (m/z = 109) cations, which would likely be prominent peaks in the spectrum.

Synthesis and Reactivity

3.1 Proposed Synthesis: Reductive Amination A standard and highly effective method for synthesizing secondary amines like Benzyl-(3-fluoro-benzyl)-amine is reductive amination. This two-step, one-pot procedure involves the reaction of an aldehyde (3-fluorobenzaldehyde) with a primary amine (benzylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Caption: Proposed workflow for the synthesis of Benzyl-(3-fluoro-benzyl)-amine via reductive amination.

Experimental Protocol (Exemplary):

-

Imine Formation: To a solution of 3-fluorobenzaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the imine is fully consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure Benzyl-(3-fluoro-benzyl)-amine.

3.2 Chemical Reactivity The primary site of reactivity is the secondary amine, which is both basic and nucleophilic.

-

Salt Formation: As a base, it readily reacts with acids to form ammonium salts, a property often used to improve water solubility for biological testing.

-

N-Alkylation and N-Acylation: The lone pair on the nitrogen atom allows it to act as a nucleophile, participating in reactions with electrophiles like alkyl halides or acyl chlorides to form tertiary amines or amides, respectively.[9]

-

Oxidation: Secondary amines can be oxidized by various reagents to form different products, such as nitrones or hydroxylamines.

Applications in Research and Drug Development

The true value of Benzyl-(3-fluoro-benzyl)-amine lies in its utility as a scaffold in medicinal chemistry. The benzylamine motif is present in numerous biologically active compounds.[10][11]

-

Enzyme Inhibition: Fluorinated benzylamines are actively researched as inhibitors for various enzymes. For instance, they have been investigated as potential inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism, and 17β-hydroxysteroid dehydrogenase (17β-HSD), a target in prostate cancer therapy.[2][12] The specific structure of Benzyl-(3-fluoro-benzyl)-amine makes it an attractive starting point for developing selective inhibitors.

-

Pharmaceutical Intermediates: As a "bulk drug intermediate," this compound is a precursor for the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[1] The 3-fluorobenzyl moiety is a common feature in modern pharmaceuticals, contributing to favorable drug-like properties.[13]

-

Antibacterial Agents: Derivatives of substituted benzylamines have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that novel compounds derived from this scaffold could be explored for antimicrobial applications.[11]

Safety and Handling

According to supplier safety data, Benzyl-(3-fluoro-benzyl)-amine is classified as an irritant.[3] It may cause an allergic skin reaction and is known to cause serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] If skin contact occurs, wash thoroughly with soap and water. Seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Benzyl-(3-fluoro-benzyl)-amine is a valuable chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its physicochemical properties, largely influenced by the presence of a fluorine atom, make it a desirable building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. A solid understanding of its synthesis, reactivity, and spectroscopic properties is essential for any researcher aiming to utilize this compound in their work. As the demand for more effective and metabolically stable drugs continues to grow, the importance of fluorinated scaffolds like Benzyl-(3-fluoro-benzyl)-amine in medicinal chemistry is set to increase.

References

-

Matrix Scientific. Benzyl-(3-fluoro-benzyl)-amine - 436086-79-2.

-

ECHEMI. BENZYL-(3-FLUORO-BENZYL)-AMINE | 436086-79-2.

-

Santa Cruz Biotechnology, Inc. Benzyl-(3-fluoro-benzyl)-amine | CAS 436086-79-2.

-

HANGZHOU LEAP CHEM CO., LTD. Buy BENZYL-(3-FLUORO-BENZYL)-AMINE.

-

PubChem. (3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine.

-

Aceschem. CAS 100-82-3 | 3-Fluorobenzyl amine.

-

Benchchem. Benzyl-(3-fluoro-benzyl)-amine | 436086-79-2.

-

PubChem. 3-Fluorobenzylamine.

-

Sigma-Aldrich. 3-Fluorobenzylamine 97%.

-

PubChem. (3-Fluoro-benzyl)-furan-2-ylmethyl-amine.

-

MDPI. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide.

-

Google Patents. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.

-

Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate.

-

Organic Chemistry Portal. Synthesis of benzylic amines.

-

LinkedIn. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.

-

University of Calgary. Spectra Problem #6 Solution.

-

The Royal Society of Chemistry. Supplementary Information for c6cy02413k1.pdf.

-

ChemicalBook. (3-FLUORO-BENZYL)-HYDRAZINE(51421-16-0) 1H NMR spectrum.

-

Organic Chemistry Portal. Benzylamines.

-

MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.

-

ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.

-

PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Fluorobenzyl Chloride in Pharmaceutical Intermediate Synthesis.

-

PubMed. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives.

-

ChemicalBook. 3-Fluorobenzyl alcohol(456-47-3) 13C NMR spectrum.

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

-

PubChem. N-benzyl-1-phenylmethanamine;1-phenylpentylbenzene.

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. 436086-79-2 Cas No. | Benzyl-(3-fluoro-benzyl)-amine | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. N-benzyl-1-phenylmethanamine;1-phenylpentylbenzene | C31H35N | CID 20267774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. wiserpub.com [wiserpub.com]

- 9. Benzylamines [organic-chemistry.org]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

Benzyl-(3-fluoro-benzyl)-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Benzyl-(3-fluoro-benzyl)-amine (CAS No: 436086-79-2), a fluorinated secondary amine of significant interest in medicinal chemistry and organic synthesis. This document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol via reductive amination, discusses its characterization through spectroscopic methods, and explores its applications as a key building block in the development of novel chemical entities. Safety and handling protocols are also provided to ensure its proper use in a research environment.

Introduction and Scientific Context

Benzyl-(3-fluoro-benzyl)-amine, also known as N-Benzyl-1-(3-fluorophenyl)methanamine, is a synthetic organic compound that merges the structural features of a benzylamine with a fluorinated aromatic ring. The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Specifically, strategic fluorination can enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets.[1]

As a result, fluorinated benzylamines are highly valued as intermediates and key structural motifs in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize Benzyl-(3-fluoro-benzyl)-amine in their research endeavors.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The key identifiers and properties of Benzyl-(3-fluoro-benzyl)-amine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 436086-79-2 | [2] |

| Molecular Formula | C₁₄H₁₄FN | [2][3] |

| Molecular Weight | 215.27 g/mol | [2][3] |

| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-phenylmethanamine | [1] |

| Boiling Point | 303.4°C at 760 mmHg | [2][3] |

| Flash Point | 137.3°C | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC(=CC=C2)F | [1] |

| InChI Key | XBXOBRJGFVKXGW-UHFFFAOYSA-N | [1] |

Synthesis Methodology: Reductive Amination

The synthesis of secondary amines like Benzyl-(3-fluoro-benzyl)-amine is most commonly and efficiently achieved through reductive amination. This one-pot method involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is widely favored for its high yields and operational simplicity.

The logical pathway for synthesizing Benzyl-(3-fluoro-benzyl)-amine is the reaction between benzaldehyde and 3-fluorobenzylamine.

Experimental Protocol

Materials:

-

Benzaldehyde (≥99%)

-

3-Fluorobenzylamine (≥97%)[4]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥97%)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzylamine (1.0 equivalent) and anhydrous dichloromethane.

-

Aldehyde Addition: Add benzaldehyde (1.05 equivalents) to the solution and stir the mixture at room temperature for 30 minutes. This allows for the initial formation of the corresponding imine.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the protonated imine intermediate without affecting the aldehyde starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Benzyl-(3-fluoro-benzyl)-amine as a pure product.

Synthesis Workflow Diagram

Caption: Reductive amination of 3-fluorobenzylamine and benzaldehyde.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and benzylic protons.

-

Aromatic Protons (Ar-H): A complex multiplet region between δ 7.00-7.40 ppm integrating to 9 protons (5 from the unsubstituted benzyl group and 4 from the 3-fluorobenzyl group). The fluorine atom will induce splitting in the adjacent protons on its ring.

-

Benzylic Protons (CH₂): Two singlets are expected for the two non-equivalent methylene groups. Based on similar N-benzyl structures, these would likely appear around δ 3.80 ppm, each integrating to 2 protons.

-

Amine Proton (NH): A broad singlet, typically around δ 1.70-2.50 ppm, integrating to 1 proton. The chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework.

-

Aromatic Carbons: Multiple signals are expected in the δ 113-140 ppm range. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The ortho and para carbons will show smaller couplings. For example, in 3-fluorobenzyl alcohol, the C-F carbon appears at δ 160.55 ppm (d, JC-F=246.0 Hz).

-

Benzylic Carbons (CH₂): Two distinct signals are expected in the δ 45-55 ppm range for the two benzylic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. As a secondary amine, the following characteristic bands are expected:[5][6][7]

-

N-H Stretch: A single, moderately sharp band around 3350-3310 cm⁻¹.[5][6] This distinguishes it from primary amines which show two N-H stretching bands.

-

C-H Aromatic Stretch: Bands just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: A band in the 1335-1250 cm⁻¹ range for the aromatic C-N bond.[5]

-

C-F Stretch: A strong band typically found in the 1250-1000 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak (or [M+H]⁺ peak in ESI) at m/z 215.27, corresponding to the molecular weight of C₁₄H₁₄FN.

-

Fragmentation: A prominent fragment is expected at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the unsubstituted benzyl group. Another significant fragment would be at m/z 109, corresponding to the fluorotropylium cation ([C₇H₆F]⁺).

Applications in Research and Development

Benzyl-(3-fluoro-benzyl)-amine serves as a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from:

-

Scaffold for Bioactive Molecules: The dibenzylamine framework is present in numerous biologically active compounds. The presence of the 3-fluoro substituent provides a handle for chemists to fine-tune the electronic and steric properties of a lead compound to enhance its activity and metabolic stability.

-

Intermediate for Heterocyclic Synthesis: The secondary amine functionality can be used as a nucleophile in reactions to construct nitrogen-containing heterocyclic rings, which are prevalent in drug molecules.

-

Probing Structure-Activity Relationships (SAR): In a drug discovery program, synthesizing analogues with fluorine at different positions (e.g., comparing 2-fluoro, 3-fluoro, and 4-fluoro derivatives) is a common strategy to probe the binding pocket of a target protein and optimize ligand-receptor interactions.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Benzyl-(3-fluoro-benzyl)-amine.

-

Hazard Classification: Irritant. May cause an allergic skin reaction (H317) and causes serious eye irritation (H319).

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

This guide is intended for use by qualified professionals and researchers. All procedures should be carried out with appropriate safety measures in a controlled laboratory setting.

References

-

Matrix Scientific. (n.d.). Benzyl-(3-fluoro-benzyl)-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzylamine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 436086-79-2 Cas No. | Benzyl-(3-fluoro-benzyl)-amine | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. echemi.com [echemi.com]

- 4. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Spectroscopic Characterization of Benzyl-(3-fluoro-benzyl)-amine

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Benzyl-(3-fluoro-benzyl)-amine (CAS No. 436086-79-2)[1][2][3]. Designed for researchers, chemists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral assignments is explained, providing a framework for the robust characterization of this and related fluorinated benzylamine compounds. Methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Molecular Structure

Benzyl-(3-fluoro-benzyl)-amine is a secondary amine containing both an unsubstituted benzyl group and a meta-fluorinated benzyl group. The presence of the fluorine atom introduces unique electronic effects and spectroscopic handles that are crucial for structural confirmation and for probing molecular interactions in various applications, including pharmaceutical and materials science. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structure of synthesized batches.

This guide will interpret the expected spectroscopic signatures of the molecule, grounded in fundamental principles and data from analogous structures.

Sources

The Strategic Advantage of Fluorine: A Technical Guide to the Biological Activities of Fluorinated Benzylamines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The deliberate incorporation of fluorine into molecular scaffolds represents a paradigm shift in modern medicinal chemistry, transforming lead compounds into viable drug candidates. This technical guide provides an in-depth exploration of fluorinated benzylamines, a class of compounds demonstrating a remarkable spectrum of biological activities. By leveraging the unique physicochemical properties of fluorine, these molecules exhibit enhanced potency and optimized pharmacokinetic profiles, positioning them as promising therapeutic agents. This document synthesizes the foundational principles of fluorine's role in drug design, detailed synthetic methodologies, and a comprehensive analysis of the biological activities of fluorinated benzylamines as enzyme inhibitors, anticancer agents, and antimicrobial compounds. Each section is supported by field-proven experimental protocols, quantitative data, and mechanistic insights to empower researchers in their drug discovery and development endeavors.

The Fluorine Advantage: Physicochemical and Pharmacokinetic Implications

The strategic substitution of hydrogen with fluorine imparts a unique set of properties to a molecule, profoundly influencing its biological behavior. Understanding these fundamental principles is paramount to appreciating the therapeutic potential of fluorinated benzylamines.

1.1. Modulation of Physicochemical Properties

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol for an sp³ carbon) compared to a carbon-hydrogen (C-H) bond.[1] This inherent stability makes the C-F bond resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[4] By strategically placing fluorine atoms at metabolically labile positions, such as a benzylic carbon, the metabolic half-life of the compound can be significantly extended, leading to improved pharmacokinetic profiles.[5][6]

1.2. Impact on Pharmacokinetics and Pharmacodynamics (PK/PD)

The culmination of these physicochemical alterations directly translates to improved pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties. Judicious fluorination can lead to:

-

Enhanced Bioavailability: By improving metabolic stability and membrane permeability, fluorination often results in higher oral bioavailability.[5]

-

Increased Potency: The combination of altered electronic properties, conformational effects, and enhanced binding interactions can lead to a significant increase in the potency of fluorinated benzylamines against their biological targets.[8]

-

Improved Target Selectivity: The subtle steric and electronic changes introduced by fluorine can fine-tune the interaction of a molecule with its target, potentially leading to greater selectivity for a specific enzyme isoform or receptor subtype.[9]

Synthesis of Fluorinated Benzylamines: A Practical Approach

The synthesis of fluorinated benzylamines can be achieved through various established methods. Reductive amination stands out as a direct and widely applicable strategy.

2.1. Reductive Amination of Fluorinated Benzaldehydes

This one-pot reaction involves the formation of an imine from a fluorinated benzaldehyde and an amine, followed by in-situ reduction to the corresponding benzylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild and selective reducing agent for this transformation.[10]

Experimental Protocol: Synthesis of a Representative Fluorinated Benzylamine via Reductive Amination [11]

Materials:

-

Fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde) (1 equivalent)

-

Primary or secondary amine (e.g., benzylamine) (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the fluorinated benzaldehyde (1 equivalent) in DCM or DCE, add the amine (1.1 equivalents). Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorinated benzylamine.

Biological Activities and Mechanistic Insights

Fluorinated benzylamines have demonstrated significant potential in several therapeutic areas, primarily as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

3.1. Enzyme Inhibition: Targeting Monoamine Oxidases (MAOs)

A prominent application of fluorinated benzylamines is in the inhibition of monoamine oxidases (MAO-A and MAO-B), flavoenzymes that play a crucial role in the metabolism of neurotransmitters.[12] Dysregulation of MAO activity is implicated in neurological disorders such as Parkinson's disease and depression.[13]

Mechanism of Action: Fluorinated benzylamines can act as either reversible or irreversible inhibitors of MAOs. Their mechanism often involves competitive binding to the active site of the enzyme.[1][14] The electron-withdrawing nature of fluorine on the benzyl ring can influence the binding affinity and inhibitory potency of these compounds.[12] Some derivatives act as mechanism-based inactivators, where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the enzyme.

Quantitative Analysis of MAO Inhibition:

| Compound Class/Name | Target | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| Fluorinated Cinnamylpiperazines (Compound 2k) | MAO-B | Reversible, Competitive | 0.21 | 0.71 | [14] |

| Fluorinated Cinnamylpiperazines (Compound 2n) | MAO-B | Reversible, Competitive | 0.28 | 1.11 | [14] |

| Fluorinated Benzyloxy Chalcone (FBZ13) | MAO-B | Competitive | 0.0021 | 0.0053 | [1] |

| Fluorinated Benzyloxy Chalcone (FBZ6) | MAO-B | Competitive | 0.015 | 0.023 | [1] |

| Fluorinated Sulfonamide Derivative | MAO-B | - | - | 837.9 nM | [13] |

| Pannorin (for comparison) | MAO-A | Reversible, Competitive | 1.049 | 1.734 | [15] |

3.2. Anticancer Activity: Induction of Apoptosis

Several studies have highlighted the potential of fluorinated benzylamine derivatives as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[16][17] A primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.

Mechanism of Action: The Intrinsic Apoptotic Pathway

Evidence suggests that some fluorinated benzylamine derivatives trigger the intrinsic (mitochondrial) pathway of apoptosis.[18][19] This pathway is characterized by:

-

Mitochondrial Membrane Depolarization: The compounds can disrupt the mitochondrial membrane potential (ΔΨm), a key event in the initiation of apoptosis.[18]

-

Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the release of cytochrome c from the mitochondria.[20]

-

Caspase Activation: The release of cytochrome c leads to the formation of the apoptosome and the subsequent activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3 and -7).[20][21]

-

Substrate Cleavage and Cell Death: Activated executioner caspases cleave key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[20]

Caption: Intrinsic apoptosis pathway induced by fluorinated benzylamines.

Quantitative Analysis of Anticancer Activity:

| Compound Class/Name | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Fluorinated Aminophenylhydrazine (Compound 6) | A549 | Lung Carcinoma | 0.64 | [22] |

| Fluorinated Isoflavone Analog (Compound 7) | MCF-7 | Breast Cancer | 11.23 | [17] |

| Fluorinated Isoflavone Analog (Compound 4) | MCF-7 | Breast Cancer | 13.66 | [17] |

| Benzimidazole Derivative (Compound 2) | HCT-116 | Colon Cancer | 16.2 (µg/mL) | [23] |

| Benzimidazole Derivative (Compound 4) | MCF-7 | Breast Cancer | 8.86 (µg/mL) | [23] |

| B-Ring-Truncated Deguelin Derivative (Compound 3a) | A549 | Lung Cancer | 6.62 | [7] |

| B-Ring-Truncated Deguelin Derivative (Compound 6a) | HCT116 | Colorectal Cancer | 3.43 | [7] |

| Monobenzyltin Compound (C1) | MCF-7 | Breast Cancer | 2.5 (µg/mL) | [24] |

3.3. Antimicrobial Activity

Fluorinated benzylamines and related structures have also shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi.[8][25]

Mechanism of Action:

-

Antifungal: A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[19] Benzylamine-containing compounds have been shown to inhibit this pathway, and it is plausible that fluorinated derivatives exert their antifungal effects through a similar mechanism, potentially by inhibiting key enzymes such as squalene epoxidase.[20]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

4.2. Protocol: MTT Assay for Cytotoxicity [22] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

4.3. Protocol: Western Blot for Apoptosis Markers [5][20] This protocol details the detection of key apoptosis-related proteins to elucidate the mechanism of action of anticancer compounds.

Caption: Workflow for Western blot analysis of apoptosis markers.

Conclusion and Future Directions

Fluorinated benzylamines represent a versatile and potent class of molecules with significant therapeutic potential. The strategic incorporation of fluorine confers advantageous physicochemical and pharmacokinetic properties, leading to enhanced biological activity. This guide has provided a comprehensive overview of their synthesis, their roles as inhibitors of MAO, and their promising anticancer and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.

Future research should focus on further elucidating the specific molecular targets and signaling pathways modulated by these compounds, particularly in the context of cancer and infectious diseases. Structure-activity relationship (SAR) studies will continue to be crucial in optimizing the potency and selectivity of new fluorinated benzylamine derivatives. The continued exploration of this chemical space holds great promise for the development of novel and effective therapeutic agents.

References

-

Bai, S., Zhang, M., Li, M., Tang, S., Wan, S., Wang, F., Wei, X., Chen, L., Feng, S., & Wu, R. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. Chemistry & Biodiversity, e202402034. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Duan, Y., et al. (2024, April 10). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology. [Link]

-

Ganesan, A. (2006). The impact of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

-

Geronikaki, A., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Pharmaceutical Research. [Link]

-

Gill, C., et al. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Ismail, M. M. F., et al. (2022, July 22). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. [Link]

-

Kumar, D., et al. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895. [Link]

-

Mathew, B., et al. (2025, November 3). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. [Link]

-

Ndou, M., et al. (2025, August 9). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino-7-Methoxy-4-(4-fluorophenyl)-2H-1,3-Thiazino [3,2-a] Benzimidazole on Pancreatic PaCa-2 and Melanoma A375 Cancer Cells. ResearchGate. [Link]

-

Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Ross, B. E. (2021, April). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. University of South Dakota RED. [Link]

-

Sanna, V., et al. (2022). Effects of benzydamine and mouthwashes containing benzydamine on Candida albicans adhesion, biofilm formation, regrowth, and persistence. Clinical Oral Investigations, 26(4), 3613-3625. [Link]

-

Semwal, R., et al. (2021). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203-215. [Link]

-

Taha, K. E., et al. (2023, April 27). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

-

Wang, L., et al. (2024, December 17). Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. MDPI. [Link]

-

Weaver, C. D., et al. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

Yejella, R. P., et al. (2022). Reversible inhibitors of a MAO A (with Ki values) and b MAO B (with IC50 values). ResearchGate. [Link]

-

Zhang, H., et al. (2022). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 27(22), 795. [Link]

-

Zhang, Y., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. ResearchGate. [Link]

-

Al-Douh, M. H., et al. (2012). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. Tropical Journal of Pharmaceutical Research, 11(4), 567-575. [Link]

-

Al-Omair, M. A., et al. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. International Journal of Nanomedicine, 10, 7127-7138. [Link]

-

Al-Warhi, T., et al. (2021). Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells. Molecules, 26(16), 4991. [Link]

-

Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20084-20121. [Link]

-

Altıntop, M. D., et al. (2017). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

-

Iqbal, M. A., et al. (2014). IC 50 values of tested samples against HCT 116 cell line and % age inhibition values for DPPH alanysis. ResearchGate. [Link]

-

Ismail, N. S. M., et al. (2022). IC50 values of the promising derivatives against the MCF‐7 cell line. ResearchGate. [Link]

-

Kaplancikli, Z. A., et al. (2018). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. [Link]

-

Kaur, H., et al. (2023). IC50 values of derivatives 39-48 for MCF-7, A549, and SKOV-3 cell lines. ResearchGate. [Link]

-

Kim, K. H., et al. (2025, February 28). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLoS ONE. [Link]

-

Ragheb, M. A., et al. (2024). IC50 of the tested compounds against A549 cells compared to 5‐FU. ResearchGate. [Link]

-

Singh, N., et al. (2023). Design of fluorinated cinnamylpiperazines as potential MAO-B ligands.... ResearchGate. [Link]

-

Taha, M., et al. (2019). IC 50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for... ResearchGate. [Link]

-

Taylor, D., et al. (2018). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Organic Process Research & Development. [https://pubs.acs.org/doi/10.1021/acs.oprd.8b002 reductive-amination-processes]([Link] reductive-amination-processes)

-

Western blot analysis of cancer and normal cell lines. Cells were... (n.d.). ResearchGate. [Link]

Sources

- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line [mdpi.com]

- 22. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journal.waocp.org [journal.waocp.org]

- 24. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acgpubs.org [acgpubs.org]

- 26. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl-(3-fluoro-benzyl)-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Benzyl-(3-fluoro-benzyl)-amine, a fluorinated secondary amine of significant interest in medicinal chemistry and materials science. The document delves into the compound's structural features, physicochemical properties, and established synthetic methodologies. Detailed, field-proven protocols for its preparation via reductive amination and N-alkylation are presented, accompanied by mechanistic insights and process optimization strategies. Furthermore, this guide explores the current understanding of its applications, primarily as a versatile building block in the development of novel therapeutic agents and functional materials. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical guidance.

Introduction: The Significance of Fluorinated Benzylamines

Benzyl-(3-fluoro-benzyl)-amine, with the chemical formula C₁₄H₁₄FN and CAS number 436086-79-2, belongs to the class of fluorinated benzylamines.[1][2][3] The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science.[4] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] Specifically, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby increasing bioavailability.[4]

The benzylamine scaffold itself is a prevalent motif in a vast array of biologically active compounds and serves as a crucial intermediate in organic synthesis.[5] The combination of the benzylamine core with a fluorine substituent, as seen in Benzyl-(3-fluoro-benzyl)-amine, results in a molecule with considerable potential for the development of novel pharmaceuticals and advanced materials.[4] This guide aims to provide a detailed exploration of this compound, from its synthesis to its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of Benzyl-(3-fluoro-benzyl)-amine is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 436086-79-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄FN | [1][2][3] |

| Molecular Weight | 215.27 g/mol | [1][3] |

| Boiling Point | 303.4 °C at 760 mmHg | [1][2] |

| Flash Point | 137.3 °C | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | - |

| Solubility | Soluble in common organic solvents | - |

Synthesis Methodologies: A Detailed Examination

The synthesis of Benzyl-(3-fluoro-benzyl)-amine can be effectively achieved through two primary and robust methodologies: Reductive Amination and N-Alkylation . The choice between these routes often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Reductive Amination: A Convergent Approach

Reductive amination is a highly efficient and widely used method for the formation of amines. This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine. This approach is convergent, meaning the two halves of the molecule are brought together in a single key step.

Two possible disconnections for the reductive amination synthesis of Benzyl-(3-fluoro-benzyl)-amine are:

-

Route A: 3-Fluorobenzaldehyde and Benzylamine

-

Route B: Benzaldehyde and 3-Fluorobenzylamine

Both routes are chemically viable. The selection would typically be based on the commercial availability and cost of the starting materials.

Diagram of the Reductive Amination Pathway (Route A):

Caption: Reductive amination workflow for the synthesis of Benzyl-(3-fluoro-benzyl)-amine.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for the reductive amination of benzaldehydes.[6][7]

Materials:

-

3-Fluorobenzaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM) is added benzylamine (1.0 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Benzyl-(3-fluoro-benzyl)-amine.

Causality and Self-Validation:

-

Imine Formation: The initial reaction between the aldehyde and the amine is an equilibrium process. Stirring for a period before adding the reducing agent allows for a sufficient concentration of the imine to be present.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes the side reaction of reducing the starting aldehyde. Its tolerance to mildly acidic conditions, which can catalyze imine formation, is also advantageous.

-

Work-up: The aqueous bicarbonate wash neutralizes any remaining acidic species and removes water-soluble byproducts. Drying the organic layer is crucial before solvent removal to prevent contamination of the final product with water.

N-Alkylation: A Stepwise Approach

N-alkylation offers an alternative synthetic route. This method involves the reaction of a primary amine with an alkyl halide. Similar to reductive amination, there are two possible synthetic disconnections:

-

Route C: Benzylamine and 3-Fluorobenzyl halide (e.g., bromide or chloride)

-

Route D: 3-Fluorobenzylamine and Benzyl halide

A common challenge with N-alkylation of primary amines is over-alkylation, leading to the formation of tertiary amines.[9] This can often be mitigated by using a large excess of the primary amine or by carefully controlling the stoichiometry and reaction conditions.

Diagram of the N-Alkylation Pathway (Route C):

Caption: N-alkylation workflow for the synthesis of Benzyl-(3-fluoro-benzyl)-amine.

Experimental Protocol: N-Alkylation

This protocol is a general procedure based on standard N-alkylation methods.[9][10]

Materials:

-

Benzylamine (1.0-2.0 eq)

-

3-Fluorobenzyl bromide (1.0 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzylamine (1.0-2.0 eq) in acetonitrile is added a base such as potassium carbonate (2.0 eq).

-

3-Fluorobenzyl bromide (1.0 eq) is added to the stirred suspension.

-

The reaction mixture is heated to a suitable temperature (e.g., 60-80 °C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Causality and Self-Validation:

-

Role of the Base: A base is essential to neutralize the hydrohalic acid (HBr or HCl) that is formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Stoichiometry: Using an excess of the primary amine can statistically favor the mono-alkylation product over the di-alkylation product.

-

Solvent Choice: Polar aprotic solvents like acetonitrile or DMF are typically used as they effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

Applications and Research Trajectories

While specific, high-profile applications of Benzyl-(3-fluoro-benzyl)-amine are not extensively documented in publicly available literature, its structural motifs suggest its utility in several key research areas:

-

Medicinal Chemistry: As a fluorinated benzylamine, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-fluorobenzyl moiety is a common feature in compounds targeting various biological systems. For instance, derivatives of its precursor, 3-fluorobenzylamine, have been investigated in the development of protease inhibitors.[11] Benzylamine derivatives, in general, are found in a variety of pharmaceuticals.[5]

-

Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and metabolic stability.[4]

-

Materials Science: The unique electronic properties conferred by the fluorine atom make such compounds interesting for the development of novel polymers, liquid crystals, and other functional materials.[4]

Further research is warranted to fully explore the potential of Benzyl-(3-fluoro-benzyl)-amine and its derivatives in these and other fields.

Conclusion

Benzyl-(3-fluoro-benzyl)-amine is a synthetically accessible and valuable fluorinated building block. The two primary synthetic routes, reductive amination and N-alkylation, offer reliable and scalable methods for its preparation, each with its own set of advantages. The strategic incorporation of a fluorine atom onto the benzylamine scaffold makes this compound a promising starting material for the development of new molecules in medicinal chemistry, agrochemicals, and materials science. This guide provides the necessary foundational and practical knowledge for researchers to effectively synthesize, handle, and utilize Benzyl-(3-fluoro-benzyl)-amine in their scientific endeavors.

References

-

PubChem. (n.d.). (3-Fluoro-benzyl)-furan-2-ylmethyl-amine. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of fluorobenzyl derivatives.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Google Patents. (n.d.). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

- Kumar, D., Joshi, S., Rohilla, R. K., Roy, N., & Rawat, D. S. (2010). Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(3), 893–895.

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

- Chemler, S. R., et al. (2018). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 20(8), 2133–2137.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy.

Sources

- 1. echemi.com [echemi.com]

- 2. 436086-79-2 Cas No. | Benzyl-(3-fluoro-benzyl)-amine | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 7. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]

- 8. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 9. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]

- 10. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to Benzyl-(3-fluoro-benzyl)-amine Structural Analogues and Derivatives

Abstract

The diarylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] This guide focuses on the specific subclass of Benzyl-(3-fluoro-benzyl)-amine, also known as N-(3-Fluorobenzyl)-1-phenylmethanamine. We will explore the critical role of the fluorobenzyl moiety, delve into synthetic methodologies, analyze structure-activity relationships (SAR), and discuss the pharmacological profiles of its analogues. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the design and application of these compounds.

Introduction: The Significance of the Fluorinated Diarylamine Core

Diarylamines are integral structural motifs found in a wide array of pharmacologically active compounds, including anticancer agents like imatinib and selumetinib, as well as anti-inflammatory drugs such as niflumic acid.[2] Their prevalence underscores their importance as a versatile pharmacophore for constructing molecules with diverse biological functions.[1][2] The core structure of Benzyl-(3-fluoro-benzyl)-amine combines the diarylamine framework with a strategic fluorine substitution, a common and powerful tool in modern medicinal chemistry.

The Role of Fluorine in Drug Design: The introduction of a fluorine atom onto a phenyl ring, as seen in the 3-fluoro-benzyl group, can profoundly influence a molecule's properties:

-

Metabolic Stability: Fluorine can block sites susceptible to oxidative metabolism (e.g., para-hydroxylation), thereby increasing the compound's half-life.

-

Binding Affinity: As a highly electronegative atom, fluorine can alter the electronic distribution of the aromatic ring, potentially forming favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins.

-

Lipophilicity & Permeability: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, affecting the ionization state of the molecule at physiological pH and influencing its target engagement and solubility.

This guide will dissect how these principles apply to the Benzyl-(3-fluoro-benzyl)-amine scaffold and its derivatives, with a particular focus on their potential as inhibitors of enzymes like Monoamine Oxidase (MAO).

Synthetic Methodologies

The synthesis of N-substituted benzylamines and their derivatives is a cornerstone of medicinal chemistry. The most common and efficient method for preparing the Benzyl-(3-fluoro-benzyl)-amine core and its analogues is reductive amination .

General Synthetic Workflow: Reductive Amination

This two-step, one-pot process involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Caption: General workflow for Reductive Amination synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of the parent compound, Benzyl-(3-fluoro-benzyl)-amine.

Objective: To synthesize N-(3-Fluorobenzyl)-1-phenylmethanamine via reductive amination.

Materials:

-

3-Fluorobenzylamine (1.0 eq)[3]

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-Fluorobenzylamine (1.0 eq) and anhydrous DCM. Stir the solution at room temperature.

-

Imine Formation: Add Benzaldehyde (1.05 eq) to the solution. Stir the mixture for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

-

Reduction: In a single portion, add Sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-